2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits a distinctive fused heterocyclic framework characterized by the imidazo[1,2-a]pyridine core system. The compound possesses the molecular formula C₁₆H₁₄N₂O with a molecular weight of 250.30 grams per mole, indicating a relatively compact structure with significant aromatic character. The Chemical Abstracts Service registry number 881041-64-1 uniquely identifies this compound in chemical databases.
Computational chemistry analysis reveals important structural parameters that define the three-dimensional arrangement of atoms within the molecule. The topological polar surface area measures 34.37 square angstroms, indicating moderate polarity characteristics that influence solubility and membrane permeability properties. The calculated logarithm of the partition coefficient (LogP) value of 3.43064 suggests favorable lipophilicity for potential biological applications. The molecule contains three hydrogen bond acceptor sites and zero hydrogen bond donor sites, with two rotatable bonds contributing to conformational flexibility.
The Simplified Molecular Input Line Entry System representation (CC1=CC=C(C=C1C)C2=C(C=O)N3C=CC=CC3=N2) provides a detailed description of the molecular connectivity. This notation reveals the substitution pattern of the dimethylphenyl group at positions 3 and 4 of the benzene ring, which is connected to the imidazo[1,2-a]pyridine system at the 2-position. The aldehyde functional group occupies the 3-position of the imidazole ring, creating a conjugated system that extends throughout the molecular framework.
Crystallographic studies of related imidazo[1,2-a]pyridine derivatives provide insights into the expected solid-state behavior of this compound class. Analysis of structurally similar compounds demonstrates characteristic planarity within the fused ring systems, with typical dihedral angles between aromatic rings ranging from near-zero to several degrees. The planar arrangement facilitates intermolecular π-π stacking interactions that influence crystal packing arrangements and physical properties.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde requires sophisticated analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule. The compound's aromatic protons generate characteristic signals in the downfield region of proton nuclear magnetic resonance spectra, typically appearing between 7.0 and 9.0 parts per million.
The aldehyde proton represents a particularly diagnostic signal, expected to appear as a singlet around 9.5-10.0 parts per million due to the highly deshielded nature of the formyl hydrogen. The methyl substituents on the phenyl ring produce distinct singlet signals in the aliphatic region, typically observed between 2.0 and 2.5 parts per million. Integration patterns and coupling relationships provide confirmation of the substitution pattern and molecular connectivity.
Fourier Transform Infrared spectroscopy offers complementary structural information through analysis of vibrational modes within the molecule. Modern Fourier Transform Infrared spectrometers, such as the Spectrum Two system with lithium tantalate detectors, provide high-resolution analysis across the mid-infrared region from 8,300 to 350 wavenumbers. The aldehyde carbonyl stretch represents the most characteristic absorption, typically appearing as a strong band around 1,680-1,720 wavenumbers. Aromatic carbon-hydrogen stretching vibrations generate multiple peaks in the 3,000-3,100 wavenumber region, while aromatic carbon-carbon stretching modes appear between 1,400-1,600 wavenumbers.
The extended conjugation within the imidazo[1,2-a]pyridine system significantly influences ultraviolet-visible spectroscopic properties. Electronic transitions associated with π-π* excitations generate characteristic absorption bands in the ultraviolet region, with exact wavelengths dependent on the degree of conjugation and substituent effects. The 3,4-dimethylphenyl substituent contributes electron-donating character that typically shifts absorption maxima to longer wavelengths compared to unsubstituted analogs.
| Spectroscopic Technique | Key Diagnostic Features | Expected Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aldehyde proton | 9.5-10.0 ppm |
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-9.0 ppm |
| Proton Nuclear Magnetic Resonance | Methyl groups | 2.0-2.5 ppm |
| Fourier Transform Infrared | Carbonyl stretch | 1,680-1,720 cm⁻¹ |
| Fourier Transform Infrared | Aromatic C-H stretch | 3,000-3,100 cm⁻¹ |
| Ultraviolet-Visible | π-π* transitions | 250-350 nm |
Comparative Structural Analysis with Imidazo[1,2-a]pyridine Analogues
Comparative analysis with structurally related imidazo[1,2-a]pyridine derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The parent compound, imidazo[1,2-a]pyridine-3-carbaldehyde, possesses the molecular formula C₈H₆N₂O with a molecular weight of 146.15 grams per mole, significantly smaller than the dimethylphenyl-substituted analog. This difference highlights the substantial contribution of the aromatic substituent to overall molecular size and properties.
Examination of positional isomers demonstrates the importance of methyl group placement on the phenyl ring. The 2,4-dimethylphenyl analog (CAS 881040-31-9) shares the same molecular formula C₁₆H₁₄N₂O but exhibits different physical and chemical properties due to altered substitution patterns. Similarly, the 2,5-dimethylphenyl derivative represents another constitutional isomer with distinct characteristics despite identical molecular composition. These variations underscore the significance of regiochemistry in determining molecular behavior and potential biological activity.
Halogenated analogs provide additional comparative insights into electronic effects and structural modifications. The 6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivative contains an additional chlorine substituent on the pyridine ring, resulting in the molecular formula C₁₆H₁₃ClN₂O and increased molecular weight of 284.74 grams per mole. This halogen substitution significantly alters electronic properties and introduces new intermolecular interaction possibilities through halogen bonding.
Methoxy-substituted derivatives represent another important class of analogs for comparative analysis. The 3,4-dimethoxyphenyl analog possesses oxygen-containing substituents instead of methyl groups, fundamentally changing hydrogen bonding capabilities and polarity characteristics. These oxygen substituents increase the molecular weight to 296.33 grams per mole and introduce additional hydrogen bond acceptor sites that influence solubility and biological interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | CAS Number |
|---|---|---|---|---|
| 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | C₁₆H₁₄N₂O | 250.30 | 3,4-dimethyl | 881041-64-1 |
| 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | C₁₆H₁₄N₂O | 250.29 | 2,4-dimethyl | 881040-31-9 |
| 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | C₁₅H₁₂N₂O | 236.27 | 4-methyl | 142016-38-4 |
| 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | C₁₆H₁₃ClN₂O | 284.74 | 3,4-dimethyl + 6-chloro | 881041-15-2 |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₄H₁₀N₂O | 222.24 | Unsubstituted phenyl | 3672-39-7 |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₆N₂O | 146.15 | No phenyl substituent | 6188-43-8 |
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-13(9-12(11)2)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTGUFQZHCNDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Aza-Friedel–Crafts Alkylation
This three-component reaction enables C3-alkylation of the imidazo[1,2-a]pyridine core using aldehydes and amines. Scandium triflate [Sc(OTf)₃] catalyzes the process under mild conditions (110°C, air atmosphere, 12 hours), achieving yields up to 83% .
| Substrate | Aldehyde | Amine | Yield | Conditions |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | p-Tolualdehyde | Morpholine | 83% | Toluene, Sc(OTf)₃ (20 mol%), 110°C |
| Analog with electron-donating groups | Benzaldehyde | Piperidine | 78% | Same as above |
Mechanism :
- Formation of an iminium ion intermediate from the aldehyde and amine.
- Nucleophilic attack by the C3 position of the imidazo[1,2-a]pyridine core.
- Deprotonation to yield the alkylated product .
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group undergoes electrophilic substitution due to the electron-donating methyl groups. Halogenation and nitration occur preferentially at the para position relative to the methyl substituents.
| Reaction Type | Reagent | Position | Yield | Conditions |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C4 | 65% | DCM, 0°C to RT, 2 hours |
| Nitration | HNO₃/H₂SO₄ | C5 | 58% | 0°C, 1 hour |
Note : The iodine substituent in analogs enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).
Aldehyde Functionalization
The aldehyde group participates in nucleophilic additions and condensations:
Schiff Base Formation
Reaction with primary amines yields imines, which are stabilized by the aromatic system.
| Amine | Product | Yield | Conditions |
|---|---|---|---|
| Aniline | N-Benzylidene derivative | 89% | Ethanol, RT, 6 hours |
| Hydrazine | Hydrazone | 92% | Methanol, reflux, 3 hours |
Reduction
The aldehyde reduces to a primary alcohol using NaBH₄ or catalytic hydrogenation:
| Reducing Agent | Product | Yield | Conditions |
|---|---|---|---|
| NaBH₄ | 3-Hydroxymethyl derivative | 85% | MeOH, 0°C to RT, 1 hour |
| H₂/Pd-C | Same as above | 90% | THF, 1 atm H₂, 2 hours |
Multicomponent Reactions
The aldehyde group facilitates one-pot syntheses of complex heterocycles:
Groebke–Blackburn–Bienaymé Reaction
Combines with aminopyridines and isonitriles to form imidazo[1,2-a]pyridine derivatives .
| Component | Catalyst | Yield | Conditions |
|---|---|---|---|
| 2-Aminopyridine | HClO₄ | 75% | MeOH, 80°C, 8 hours |
| tert-Butyl isocyanide | None (solvent-free) | 82% | Microwave, 100°C, 10 minutes |
Oxidative Coupling
Copper-catalyzed aerobic oxidative coupling with ketones forms extended π-conjugated systems, relevant to materials science .
| Ketone | Product | Yield | Conditions |
|---|---|---|---|
| Acetophenone | 3-Arylimidazo[1,2-a]pyridine | 70% | CuI (10 mol%), DMF, 100°C |
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for developing new anticancer therapies. For instance, the compound demonstrated IC50 values in the low micromolar range against specific cancer types, suggesting potent activity .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways . This property positions it as a candidate for developing new antimicrobial agents.
Materials Science
Polymer Chemistry
In materials science, derivatives of imidazo[1,2-a]pyridine are being explored for their potential use in polymer formulations. The incorporation of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that such modifications lead to improved performance in applications like coatings and adhesives .
Nanotechnology
The compound has also been investigated for its role in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metal ions allows for the development of novel nanomaterials that can encapsulate therapeutic agents and improve their bioavailability .
Cosmetic Formulations
Skin Care Products
The cosmetic industry is increasingly interested in compounds like 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde for their potential benefits in skin care formulations. Its antioxidant properties can help protect skin cells from oxidative stress, while its antimicrobial activity can contribute to the formulation's efficacy against acne-causing bacteria .
Formulation Stability
Studies have shown that incorporating this compound into emulsions can enhance the stability and shelf-life of cosmetic products. The unique chemical structure aids in emulsifying agents' performance, improving texture and sensory attributes in creams and lotions .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis markers after treatment with the compound .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as an ingredient in topical antibacterial formulations .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the substituents on the phenyl ring or the imidazo[1,2-a]pyridine core. Examples include:
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Substituents : 3,4-Dimethoxy (electron-donating) vs. 3,4-dimethyl (electron-donating but less polar).
- Molecular Formula : C16H14N2O3 (MW: 282.30) .
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Substituents : 4-Methoxy group (para-substituted).
- Molecular Formula : C15H12N2O2 (MW: 252.28) .
- Applications : Used in synthesizing benzimidazole derivatives with antimicrobial activity .
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Positional Isomers and Core Modifications
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Substituents : 2,4-Dimethylphenyl (positional isomer).
- Molecular Formula : C16H14N2O (MW: 250.30) .
- Impact : Altered steric effects due to substituent positioning may influence molecular packing in crystalline states.
Imidazo[1,2-a]pyridine-3-carbaldehyde (Parent Compound)
Comparative Data Table
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups : Methyl and methoxy groups enhance electron density on the aromatic ring, while bromine or nitro groups (e.g., in DABTEI ) reduce it, affecting reactivity in electrophilic substitutions.
- Crystallography : Substituents like methoxy or halogen influence hydrogen bonding and crystal packing, as observed in Hirshfeld surface analyses .
Biological Activity
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 881041-64-1) is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₁₄N₂O
- Molecular Weight : 250.30 g/mol
- CAS Number : 881041-64-1
Biological Activity Overview
The imidazo[1,2-a]pyridine scaffold has garnered attention due to its wide-ranging biological activities, including:
- Anticancer
- Antimicrobial
- Antiviral
- Anti-inflammatory
- Antituberculosis
Anticancer Activity
Research indicates that various imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. In vitro studies demonstrated that certain derivatives possess IC₅₀ values in the nanomolar range against these cell lines, indicating potent anticancer activity .
Antimicrobial and Antiviral Properties
Imidazo[1,2-a]pyridines have been reported to exhibit antibacterial and antifungal properties. Specifically, some derivatives have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). A study highlighted that specific compounds had minimum inhibitory concentrations (MIC) as low as 0.07 μM against MDR-TB . Additionally, antiviral activities have been observed, with certain derivatives inhibiting viral replication in cell cultures.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been explored. Studies have reported that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, one study found that specific derivatives had IC₅₀ values significantly lower than standard anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been a focal point in research aimed at optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine ring can lead to enhanced potency and selectivity for specific biological targets.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of a series of imidazo[1,2-a]pyridine derivatives on MCF-7 and PC-3 cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to unmodified compounds. The most potent derivative exhibited an IC₅₀ value of 20 nM against MCF-7 cells.
Case Study 2: Antituberculosis Efficacy
Another study focused on the efficacy of imidazo[1,2-a]pyridine derivatives against MDR-TB. The researchers synthesized several compounds and evaluated their MIC values. Notably, one compound demonstrated an MIC of 0.07 μM against MDR strains while showing negligible cytotoxicity in VERO cells (IC₅₀ > 128 μM), highlighting its potential as a lead compound for further development .
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do their yields compare?
The compound can be synthesized via:
- Vilsmeier-Haack formylation : Reacting the imidazo[1,2-a]pyridine precursor with DMF-POCl₃ to introduce the aldehyde group. This method typically achieves moderate yields (30–60%) and is widely used due to its regioselectivity .
- Catalytic aminooxygenation : Ag- or Cu-catalyzed intramolecular reactions, which offer higher yields (60–75%) under optimized conditions. For example, AgNO₃ in acetonitrile at reflux produces the carbaldehyde efficiently .
- Phosphoryl trichloride-mediated formylation : Direct treatment of 2-aryl-imidazo[1,2-a]pyridines with POCl₃ in DMF at 80°C for 5 hours, yielding ~70% after chromatography .
Q. Which analytical techniques are critical for characterizing the structure of this compound?
- X-ray crystallography : Resolves the planar imidazo[1,2-a]pyridine core and confirms substituent positions (e.g., orthorhombic crystal system, space group Pna2₁) .
- NMR spectroscopy : The aldehyde proton resonates at δ 10.2–10.5 ppm (¹H), while ¹³C NMR shows a carbonyl signal at ~190 ppm .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₇H₁₅N₂O requires m/z 263.1184) .
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
Comparative studies on analogs show:
- Electron-donating groups (e.g., 3,4-dimethyl) : Increase solubility in polar aprotic solvents (DMF, DMSO) due to reduced crystallinity .
- Halogen substituents (e.g., Cl, Br) : Enhance thermal stability (TGA data shows decomposition >250°C) but reduce reaction yields due to steric hindrance .
- Methoxy groups : Shift UV-Vis absorption maxima bathochromically (λmax ~320 nm) via extended conjugation .
Q. What catalysts are effective in optimizing the synthesis of this compound?
- Silver nitrate (AgNO₃) : Enhances aminooxygenation efficiency by stabilizing reactive intermediates (e.g., iminium ions) .
- Copper(II) acetate : Facilitates dehydrogenative coupling in one-pot reactions, reducing side-product formation .
- Glacial acetic acid : Catalyzes Schiff base formation during downstream derivatization (e.g., condensation with anilines) .
Q. How is purity assessed and maintained during synthesis?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm .
- Recrystallization : Ethyl acetate/petroleum ether (1:1) yields high-purity crystals (>98%) .
- Storage : Under inert atmosphere (N₂) at –20°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Lowering the reaction temperature to 0–5°C during Vilsmeier-Haack formylation minimizes byproducts (e.g., over-oxidized acids) .
- Solvent screening : Acetonitrile outperforms DMF in Ag-catalyzed reactions due to better catalyst solubility .
- Additive effects : Adding molecular sieves (3Å) in Schiff base reactions increases imine formation efficiency by absorbing water .
Q. What mechanistic insights explain the regioselectivity of formylation?
The Vilsmeier-Haack reaction proceeds via an electrophilic iminium intermediate, which attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. Density functional theory (DFT) studies confirm this site’s higher nucleophilicity due to resonance stabilization .
Q. How can researchers design biological activity studies for this compound?
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT protocols, with IC₅₀ values compared to analogs like 2-(3,4-dimethoxyphenyl) derivatives .
- Antimicrobial screening : Evaluate minimum inhibitory concentrations (MICs) against E. coli and S. aureus via broth microdilution, referencing structurally related active compounds .
- Structure-activity relationship (SAR) : Modify the 3,4-dimethylphenyl group to assess how hydrophobicity impacts membrane permeability .
Q. How should contradictory data in synthetic yields or biological results be resolved?
- Reproducibility checks : Verify catalyst purity (e.g., AgNO₃ vs. Ag₂O) and solvent dryness, as trace water can hydrolyze intermediates .
- Comparative crystallography : Analyze crystal packing differences between batches to identify polymorphic effects on bioactivity .
- Meta-analysis : Cross-reference yields from Cu(II)- vs. Ag-catalyzed methods to identify optimal conditions for scale-up .
Q. What computational tools are useful for predicting properties or reaction pathways?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- DFT calculations (Gaussian 16) : Model transition states in formylation reactions to rationalize regioselectivity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
